(Z)-2,3-Dimethyl-4-oxopent-2-enal (Z)-2,3-Dimethyl-4-oxopent-2-enal
Brand Name: Vulcanchem
CAS No.: 104613-82-3
VCID: VC20745936
InChI: InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5-
SMILES: CC(=C(C)C(=O)C)C=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

(Z)-2,3-Dimethyl-4-oxopent-2-enal

CAS No.: 104613-82-3

Cat. No.: VC20745936

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2,3-Dimethyl-4-oxopent-2-enal - 104613-82-3

Specification

CAS No. 104613-82-3
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name (Z)-2,3-dimethyl-4-oxopent-2-enal
Standard InChI InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5-
Standard InChI Key JOIPXRIQHWMPFU-WAYWQWQTSA-N
Isomeric SMILES C/C(=C(\C)/C(=O)C)/C=O
SMILES CC(=C(C)C(=O)C)C=O
Canonical SMILES CC(=C(C)C(=O)C)C=O

Introduction

Structural Characteristics and Properties

Molecular Structure

(Z)-2,3-Dimethyl-4-oxopent-2-enal contains a carbon backbone with two carbonyl functionalities: an aldehyde group and a ketone group. The molecule features a double bond between carbon atoms 2 and 3, with methyl groups attached to both of these carbons. The (Z) designation indicates that the methyl groups are positioned on the same side of the double bond, creating a cis configuration. This stereochemical arrangement significantly influences the compound's physical and chemical properties.

The molecular formula of (Z)-2,3-Dimethyl-4-oxopent-2-enal is C₇H₁₀O₂, similar to its structural relative 2,3-dimethyl-4-oxopentanal (C₇H₁₂O₂), which lacks the double bond . The presence of this double bond makes (Z)-2,3-Dimethyl-4-oxopent-2-enal an α,β-unsaturated aldehyde, which contributes to its distinct reactivity profile.

Physical and Chemical Properties

Based on its structural characteristics and comparison with similar compounds, (Z)-2,3-Dimethyl-4-oxopent-2-enal is expected to exhibit the following properties:

Table 1: Estimated Physical and Chemical Properties of (Z)-2,3-Dimethyl-4-oxopent-2-enal

PropertyEstimated ValueBasis for Estimation
Molecular Weight~126.15 g/molCalculated from molecular formula C₇H₁₀O₂
Physical StateLiquid at room temperatureBased on similar α,β-unsaturated aldehydes
SolubilitySoluble in organic solvents; limited water solubilityBased on functional groups present
LogP~0.5-1.0Comparison with related compounds like (Z)-4-oxopent-2-enal (LogP = 0.33)
Hydrogen Bond Acceptors2 (carbonyl groups)Structural analysis
Hydrogen Bond Donors0Structural analysis

The compound's α,β-unsaturated structure imparts distinctive spectroscopic properties, particularly in UV-visible spectroscopy, where conjugated systems typically show absorption at longer wavelengths compared to isolated double bonds or carbonyl groups.

Relationship to Similar Compounds

Structural Relatives

(Z)-2,3-Dimethyl-4-oxopent-2-enal shares structural similarities with several compounds that have been more extensively studied:

  • (Z)-2,3-dimethyl-4-oxopent-2-enoic acid (C₇H₁₀O₃) - A closely related compound with a carboxylic acid group instead of an aldehyde group .

  • 2,3-Dimethyl-4-oxopentanal (C₇H₁₂O₂) - The saturated analog lacking the double bond between positions 2 and 3 .

  • (Z)-4-oxopent-2-enal (C₅H₆O₂) - A simpler analog without the methyl substituents .

Table 2: Comparison of (Z)-2,3-Dimethyl-4-oxopent-2-enal with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(Z)-2,3-Dimethyl-4-oxopent-2-enalC₇H₁₀O₂~126.15 g/molReference compound
(Z)-2,3-dimethyl-4-oxopent-2-enoic acidC₇H₁₀O₃142.15 g/mol Carboxylic acid instead of aldehyde
2,3-Dimethyl-4-oxopentanalC₇H₁₂O₂128.17 g/mol Saturated (no double bond)
(Z)-4-oxopent-2-enalC₅H₆O₂98.10 g/mol Lacks methyl substituents

The comparison with these related structures provides insight into how the functional groups and structural features influence the properties and reactivity patterns of (Z)-2,3-Dimethyl-4-oxopent-2-enal.

Chemical Reactivity and Reactions

Characteristic Reactivity

As an α,β-unsaturated aldehyde with an additional ketone functionality, (Z)-2,3-Dimethyl-4-oxopent-2-enal is expected to exhibit rich chemical reactivity. Its reactivity profile is characterized by:

  • Carbonyl reactivity: Both the aldehyde and ketone groups can undergo nucleophilic addition reactions, with the aldehyde generally being more reactive.

  • Conjugated system reactivity: The α,β-unsaturated aldehyde portion makes the compound susceptible to 1,4-addition (Michael addition) reactions with nucleophiles.

  • Double bond reactivity: The C=C double bond can participate in addition reactions, including oxidation, reduction, and cycloaddition processes.

Atmospheric Chemistry and Ozonolysis

Unsaturated compounds like (Z)-2,3-Dimethyl-4-oxopent-2-enal are important in atmospheric chemistry, particularly in their reactions with oxidants such as ozone (O₃). The reaction with ozone involves the concerted addition of O₃ to the double bond, forming a primary ozonide that subsequently decomposes to yield carbonyl compounds and Criegee intermediates .

The ozonolysis reaction proceeds through the following general mechanism:

  • Addition of O₃ to the double bond

  • Formation of an unstable primary ozonide

  • Decomposition to carbonyl compounds and Criegee intermediates

  • Further reactions of Criegee intermediates to form various products

These reactions are significant in both atmospheric chemistry and synthetic organic chemistry, where ozonolysis can be used as a method for cleaving carbon-carbon double bonds.

Analytical Characterization

Spectroscopic Properties

The structural features of (Z)-2,3-Dimethyl-4-oxopent-2-enal would manifest in characteristic spectroscopic signatures:

  • Infrared (IR) Spectroscopy:

    • Strong carbonyl absorption bands (~1720-1740 cm⁻¹ for aldehyde C=O)

    • Ketone C=O absorption (~1710-1720 cm⁻¹)

    • C=C stretching vibration (~1620-1680 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a characteristic aldehyde proton signal (~9.5-10 ppm)

    • Methyl group signals (~1.5-2.5 ppm)

    • The (Z) configuration could be confirmed by nuclear Overhauser effect (NOE) experiments

  • Mass Spectrometry:

    • Molecular ion peak at m/z 126

    • Fragmentation patterns including loss of CHO (m/z 97) and other characteristic fragmentations

Chromatographic Analysis

Chromatographic methods suitable for analyzing (Z)-2,3-Dimethyl-4-oxopent-2-enal include:

  • Gas Chromatography (GC): Particularly useful when coupled with Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC): Especially with UV or diode array detection

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification

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